N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of benzoxazine and benzofuran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazine and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide
- N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide
- N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropanecarboxamide
Uniqueness
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide stands out due to its combination of benzoxazine and benzofuran moieties, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C22H21FN2O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H21FN2O4/c1-3-4-9-25-17-11-15(6-8-19(17)28-12-20(25)26)24-22(27)21-13(2)16-10-14(23)5-7-18(16)29-21/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,24,27) |
InChI Key |
OVTZWTGBQHKIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C |
Origin of Product |
United States |
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